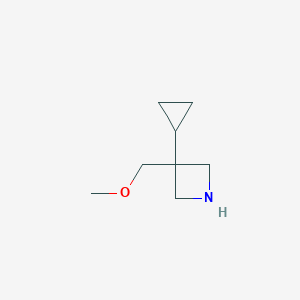

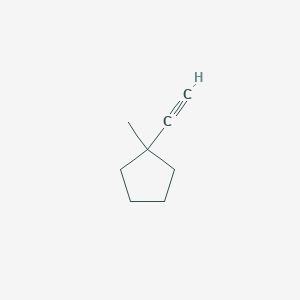

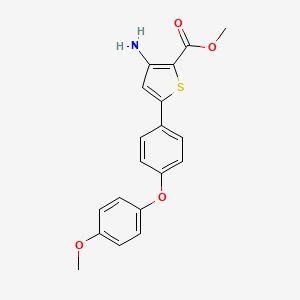

![molecular formula C12H14BrN3O2 B1383660 3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416714-05-0](/img/structure/B1383660.png)

3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Descripción general

Descripción

“3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a complex organic compound. It contains a pyrazolo[4,3-b]pyridine core, which is a type of nitrogen-containing heterocycle . The compound also features a tetrahydro-2H-pyran-2-yl group , which is a type of oxygen-containing heterocycle .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with organic halides . For instance, 2- (3-Bromopropoxy)tetrahydro-2 H -pyran may be used in organic synthesis studies . Also, 1- (四氢-2H-吡喃-4-基)乙酮 can be synthesized by adding N-甲氧基-N-甲基四氢-2H-吡喃-4-甲酰胺 and 四氢呋喃 to a dry reaction flask .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and related compounds. It contains a pyrazolo[4,3-b]pyridine core, a bromine atom, a methoxy group, and a tetrahydro-2H-pyran-2-yl group . The exact 3D structure would need to be determined experimentally or through computational chemistry methods.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the bromine atom could potentially undergo nucleophilic substitution reactions . The tetrahydro-2H-pyran-2-yl group might also participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a bromine atom could increase its molecular weight and potentially affect its boiling point .Aplicaciones Científicas De Investigación

Antiviral Applications

This compound has shown potential in the development of antiviral agents. Derivatives of this molecule could be synthesized and tested for inhibitory activity against various viruses, including influenza and Coxsackie B4 virus . The structural flexibility of the pyrazolopyridine core allows for the creation of numerous analogs with potential antiviral properties.

Anti-inflammatory Applications

The pyrazolopyridine scaffold is a promising candidate for the design of new anti-inflammatory drugs. Its ability to modulate biological pathways could lead to the development of treatments for chronic inflammatory diseases .

Anticancer Applications

Compounds based on the pyrazolopyridine structure may interfere with cancer cell proliferation and survival. Research could explore its use as a chemotherapeutic agent, particularly in cancers where the indole moiety plays a role in the disease pathology .

Antimicrobial Applications

The brominated and methoxylated substituents on the pyrazolopyridine ring system could contribute to antimicrobial activity. This compound could serve as a starting point for the synthesis of new antimicrobial agents .

Antidiabetic Applications

The compound’s potential to act on biological targets relevant to diabetes management makes it a candidate for antidiabetic drug development. Its effects on insulin secretion or glucose metabolism could be investigated .

Antimalarial Applications

Given the structural similarity to other antimalarial compounds, this molecule could be explored for its efficacy against malaria. It might inhibit the life cycle of the Plasmodium parasite or prevent its replication within the host .

Neuroprotective Applications

The compound could be studied for its neuroprotective effects, possibly in the treatment of neurodegenerative diseases. It might protect neuronal cells from damage or slow the progression of neurological disorders .

Gastrointestinal Applications

As an intermediate in the synthesis of cholinergic drugs, this compound could be used to treat gastrointestinal diseases. It may influence the cholinergic system to alleviate symptoms or improve gut motility .

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-7-methoxy-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O2/c1-17-8-5-6-14-10-11(8)16(15-12(10)13)9-4-2-3-7-18-9/h5-6,9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZSRFUFXRYSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=NC=C1)C(=NN2C3CCCCO3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

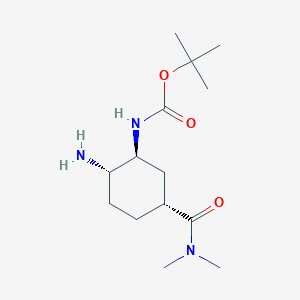

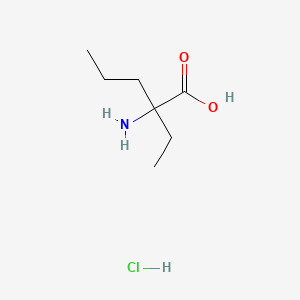

![(Z)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B1383578.png)

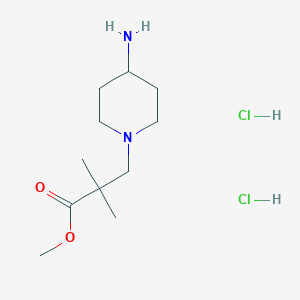

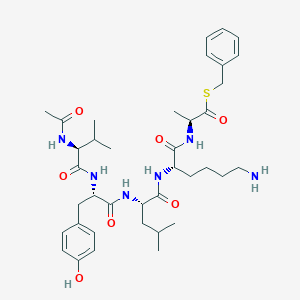

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1383579.png)

![Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B1383588.png)

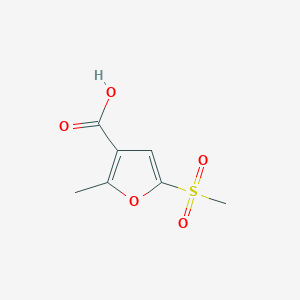

![[4-(Prop-2-en-1-yl)oxan-4-yl]methanol](/img/structure/B1383594.png)